molecular formula C15H14N4O4S B2690833 3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione CAS No. 1903647-21-1

3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione

Cat. No.: B2690833
CAS No.: 1903647-21-1
M. Wt: 346.36
InChI Key: YBIOPAKSOQODMT-UHFFFAOYSA-N
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Description

The compound 3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione features a complex heterocyclic architecture:

  • Core structure: A 1,3-oxazolidine-2,4-dione ring, a five-membered heterocycle with two ketone oxygen atoms at positions 2 and 2.
  • Substituents: The oxazolidine-dione is linked to an azetidine (four-membered ring) at position 2. The azetidine is further substituted with a carbonyl group connected to a 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole moiety.
  • Key structural features: The thiazole ring introduces sulfur and nitrogen atoms, enhancing electronic diversity. The azetidine ring’s puckering (non-planar conformation) may influence molecular geometry and biological interactions .

Properties

IUPAC Name

3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-9-12(24-14(16-9)17-4-2-3-5-17)13(21)18-6-10(7-18)19-11(20)8-23-15(19)22/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIOPAKSOQODMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with sulfur and an amine under controlled conditions.

    Introduction of the pyrrole ring: This step involves the cyclization of a suitable precursor in the presence of a catalyst.

    Formation of the azetidinone ring: This can be synthesized by reacting a β-lactam precursor with appropriate reagents.

    Formation of the oxazolidine ring: This involves the cyclization of an amino alcohol with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Oxidized derivatives of the pyrrole and thiazole rings.

    Reduction products: Reduced forms of the carbonyl groups.

    Substitution products: Substituted derivatives at the heterocyclic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.

    Enzyme inhibitors: It can act as an inhibitor for certain enzymes due to its ability to interact with active sites.

Medicine

    Drug development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly for targeting specific biological pathways.

Industry

    Materials science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Methodological Considerations for Structural Analysis

  • Crystallographic Refinement : Tools like SHELXL (used for small-molecule refinement) and WinGX/ORTEP (for visualization) are critical for resolving the compound’s 3D conformation, particularly the azetidine ring’s puckering .
  • Conformational Analysis : The Cremer-Pople parameters (amplitude and phase angles) quantify ring puckering, enabling comparisons with analogous heterocycles .

Biological Activity

The compound 3-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's structural integrity.
  • Thiazole moiety : Known for its antimicrobial properties.
  • Oxazolidine dione : Imparts potential for biological activity through its ability to interact with various biological targets.

The molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S with a molecular weight of approximately 356.38 g/mol.

Antimicrobial Properties

Research indicates that compounds containing thiazole and oxazolidine structures often display antimicrobial activity. For instance, derivatives of thiazolidines have been shown to inhibit the growth of various bacterial strains and fungi. In vitro studies suggest that the presence of the thiazole ring enhances the compound's efficacy against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study conducted by Da Silva et al. demonstrated that thiazolidinone derivatives exhibit potent antitumor effects against glioblastoma multiforme cells. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

CompoundCell LineIC50 (µM)Mechanism
Thiazolidinone 9bGlioblastoma15Apoptosis induction
Thiazolidinone 9eGlioblastoma12Caspase activation
Thiazolidinone 10eGlioblastoma10Cell cycle arrest

Enzyme Inhibition

The compound has been reported to act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on α-amylase and urease, which are critical in carbohydrate metabolism and urea cycle respectively. The inhibition of these enzymes suggests potential applications in managing diabetes and related metabolic disorders .

Study on Anticancer Activity

In a systematic study focusing on the anticancer activity of various thiazolidine derivatives, compounds similar to our target compound were synthesized and tested against multiple cancer cell lines including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated a significant reduction in cell viability with specific derivatives exhibiting IC50 values in the low micromolar range .

Evaluation of Antimicrobial Activity

Another study assessed the antimicrobial properties of thiazolidine derivatives against both Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the thiazole structure enhanced antimicrobial potency, highlighting the importance of structural optimization in drug development .

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